molecular formula C8H14O5 B13720307 Ethyl 2-acetyloxy-4-hydroxybutanoate

Ethyl 2-acetyloxy-4-hydroxybutanoate

Cat. No.: B13720307
M. Wt: 190.19 g/mol
InChI Key: XIYLIPUQEUJGAP-UHFFFAOYSA-N
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Description

Ethyl 2-acetyloxy-4-hydroxybutanoate is a branched ester derivative characterized by an acetyloxy group at position 2 and a hydroxyl group at position 4 of the butanoate backbone. Such esters are typically used in organic synthesis, pharmaceuticals, or bioactive compound research due to their functional group versatility .

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

ethyl 2-acetyloxy-4-hydroxybutanoate

InChI

InChI=1S/C8H14O5/c1-3-12-8(11)7(4-5-9)13-6(2)10/h7,9H,3-5H2,1-2H3

InChI Key

XIYLIPUQEUJGAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCO)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyloxy-4-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxybutanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the acetylation of ethyl 4-hydroxybutanoate using acetic anhydride. This reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst and scavenger for the acetic acid by-product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to facilitate the esterification and acetylation reactions, allowing for more sustainable and scalable production methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyloxy-4-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-acetyloxy-4-oxobutanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-hydroxy-4-hydroxybutanoate.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are commonly employed for substitution reactions.

Major Products Formed

    Oxidation: Ethyl 2-acetyloxy-4-oxobutanoate.

    Reduction: Ethyl 2-hydroxy-4-hydroxybutanoate.

    Substitution: Various acyl-substituted derivatives depending on the acylating agent used.

Scientific Research Applications

Ethyl 2-acetyloxy-4-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential prodrugs that release active compounds upon hydrolysis.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of biodegradable polymers.

Mechanism of Action

The mechanism of action of ethyl 2-acetyloxy-4-hydroxybutanoate involves its hydrolysis to release acetic acid and ethyl 4-hydroxybutanoate. This hydrolysis can be catalyzed by esterases or acidic conditions. The released ethyl 4-hydroxybutanoate can then participate in various biochemical pathways, including those involved in energy metabolism and biosynthesis of other compounds.

Comparison with Similar Compounds

Ethyl 2-Amino-4-Hydroxybutanoate (CAS 764724-38-1)

Structural Differences :

  • Functional Groups: Contains an amino (-NH₂) group at position 2 instead of acetyloxy (-OAc).
  • Purity : Available at 100% concentration in commercial preparations .
  • Hazard Profile: No hazard classification data available; safety protocols remain unspecified .

Applications: Likely used in peptide synthesis or as a chiral building block, given the amino-hydroxyl configuration.

Ethyl 4-(4-Methoxyphenyl)-2,4-Dioxobutanoate (CAS 35322-20-4)

Structural Differences :

  • Substituents : Features a dioxo group (C=O) at positions 2 and 4 and a methoxyphenyl aromatic ring.

Key Contrast : The aromatic and dioxo groups enhance rigidity and reactivity compared to the aliphatic, hydroxyl/acetyloxy-substituted target compound.

Ethyl 4-((2-Ethoxy-2-Oxo-1-Phenylethyl)Amino)Butanoate

Structural Differences :

  • Substituents : Includes a phenyl group and ethoxycarbonyl moiety, increasing hydrophobicity.
  • Synonyms: Multiple identifiers (e.g., SCHEMBL3005469) suggest niche research applications .

Functional Relevance : The phenyl group may confer enhanced binding affinity in medicinal chemistry contexts.

Ethyl Acetate-Extracted Bioactive Compounds

Contextual Comparison :

  • Ginger and Turmeric Extracts: Ethyl acetate extracts contain bioactive compounds (e.g., curcuminoids, gingerols) with antifungal properties .
  • Dicranoloma Reflexum Extract: Contains ethyl acetate-soluble terpenoids and phenolics .

Data Tables

Table 1: Comparison of Key Compounds

Compound Name CAS Number Functional Groups Applications Hazard Data
Ethyl 2-amino-4-hydroxybutanoate 764724-38-1 -NH₂ (position 2), -OH (position 4) Organic synthesis, pharmaceuticals No data available
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 35322-20-4 -C=O (positions 2,4), -OCH₃ (aromatic) Laboratory research Not classified
Ethyl acetate extracts (ginger/turmeric) N/A Varied (e.g., phenolics, terpenoids) Antifungal agents Context-dependent

Table 2: Structural Features Impacting Reactivity

Feature Ethyl 2-Acetyloxy-4-Hydroxybutanoate (Hypothetical) Ethyl 2-Amino-4-Hydroxybutanoate
Position 2 Substituent Acetyloxy (-OAc) Amino (-NH₂)
Hydrophilicity Moderate (polar ester and hydroxyl) High (polar amino and hydroxyl)
Stability Susceptible to hydrolysis Likely stable under basic conditions

Research Findings and Limitations

  • Gaps in Data: Direct studies on this compound are absent in the provided evidence. Comparisons rely on structural analogs.
  • Functional Group Impact: Acetyloxy groups may increase lipophilicity compared to amino analogs, altering solubility and metabolic pathways .
  • Safety Considerations: Ethyl 2-amino-4-hydroxybutanoate’s lack of hazard data underscores the need for precaution in handling novel esters .

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